REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[CH:4]=[O:5].P([O-])([O-])([O-])=[O:12].[Na+].[Na+].[Na+].OO.Cl([O-])=O.[Na+].S(=O)(O)[O-].[Na+]>O.C(#N)C>[Cl:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([CH3:10])[C:3]=1[C:4]([OH:12])=[O:5] |f:1.2.3.4,6.7,8.9|
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Name
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|
Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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ClC1=C(C=O)C(=CC=C1)C
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Name
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|
Quantity
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15.9 g
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Type
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reactant
|
Smiles
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P(=O)([O-])([O-])[O-].[Na+].[Na+].[Na+]
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Name
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|
Quantity
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240 mL
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Type
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solvent
|
Smiles
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O
|
Name
|
|
Quantity
|
50 mL
|
Type
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reactant
|
Smiles
|
OO
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Name
|
|
Quantity
|
73.5 g
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Type
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reactant
|
Smiles
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Cl(=O)[O-].[Na+]
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Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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73 g
|
Type
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reactant
|
Smiles
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S([O-])(O)=O.[Na+]
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Name
|
|
Quantity
|
200 mL
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Type
|
solvent
|
Smiles
|
O
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Name
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|
Quantity
|
750 mL
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Type
|
solvent
|
Smiles
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C(C)#N
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Type
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CUSTOM
|
Details
|
the yellow suspension was stirred for 15 h at 0° C. to room temperature
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Rate
|
UNSPECIFIED
|
RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 1000 mL, three-necked, round bottomed flask equipped with a magnetic stirrer
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Type
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ADDITION
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Details
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thermometer, addition funnel, and argon inlet
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Type
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TEMPERATURE
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Details
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while maintaining the temperature below 3° C
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Type
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ADDITION
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Details
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After the addition
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Type
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TEMPERATURE
|
Details
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Cooling
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Type
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TEMPERATURE
|
Details
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was maintained throughout
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Type
|
CUSTOM
|
Details
|
the exothermic reaction
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Type
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CUSTOM
|
Details
|
The solvent was removed under vacuum
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Type
|
CUSTOM
|
Details
|
to afford a colorless solid
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Type
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FILTRATION
|
Details
|
The solid was collected by filtration
|
Type
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EXTRACTION
|
Details
|
the filtrate was extracted with diethyl ether (200 mL)
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Type
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DISSOLUTION
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Details
|
The above solid was dissolved in the combined diethyl ether extracts which
|
Type
|
WASH
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Details
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were then washed with 10% NaOH solution (2×200 mL)
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Type
|
FILTRATION
|
Details
|
The resulting colorless precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
air-dried
|
Reaction Time |
15 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)O)C(=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54.88 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |